N-(2,3-dichlorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2,3-DICHLOROPHENYL)-4-HO-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a nonyl chain, a carboxamide group, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-4-HO-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Nonyl Chain: The nonyl chain can be introduced through alkylation reactions using nonyl halides in the presence of a strong base like sodium hydride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of N-(2,3-DICHLOROPHENYL)-4-HO-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control of reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-4-HO-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
N-(2,3-DICHLOROPHENYL)-4-HO-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-4-HO-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with a similar dichlorophenyl group but different core structure.
Aripiprazole: A quinoline derivative with similar structural features but different pharmacological properties.
Cariprazine: Another quinoline derivative with distinct biological activities.
Uniqueness
N-(2,3-DICHLOROPHENYL)-4-HO-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its nonyl chain and carboxamide group contribute to its lipophilicity and potential interactions with biological membranes, while the dichlorophenyl group enhances its binding affinity to certain molecular targets.
Properties
Molecular Formula |
C25H28Cl2N2O3 |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-hydroxy-1-nonyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H28Cl2N2O3/c1-2-3-4-5-6-7-10-16-29-20-15-9-8-12-17(20)23(30)21(25(29)32)24(31)28-19-14-11-13-18(26)22(19)27/h8-9,11-15,30H,2-7,10,16H2,1H3,(H,28,31) |
InChI Key |
AANWYXAXVFSROY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
Origin of Product |
United States |
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